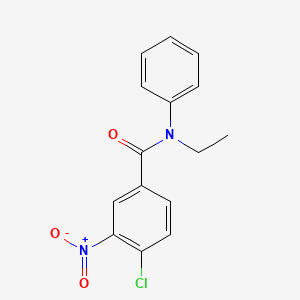

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCMMHIESFHFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328193 | |

| Record name | 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328258-51-1 | |

| Record name | 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide typically involves the nitration of N-ethyl-N-phenylbenzamide followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be reduced to form corresponding amines using reagents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide is utilized in various scientific research fields, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Key Observations :

- N-Substituents : The target compound’s N-ethyl and N-phenyl groups likely enhance lipophilicity compared to simpler analogs like 4-chloro-3-nitrobenzamide . This could improve membrane permeability in biological systems.

- Nitro and Chloro Groups : The 3-nitro and 4-chloro positions are conserved in many analogs, suggesting their role in electronic effects (e.g., electron-withdrawing properties) and intermolecular interactions (e.g., hydrogen bonding) .

Comparison :

- The target compound likely follows similar acylation pathways, with N-ethylaniline as the amine precursor.

Physicochemical Properties

- Solubility : Nitro and chloro groups reduce water solubility but enhance organic solvent compatibility. The N-ethyl group in the target compound may further increase hydrophobicity.

- Stability : Electron-withdrawing nitro groups stabilize the amide bond against hydrolysis, a feature shared across analogs .

Biological Activity

Overview

4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 304.735 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The synthesis of this compound typically involves the nitration of N-ethyl-N-phenylbenzamide followed by chlorination. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while chlorination often employs thionyl chloride or phosphorus pentachloride under reflux conditions.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : The nitro group can be reduced to form an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Reduction : Reduction can yield corresponding amines using reagents such as lithium aluminum hydride.

- Substitution : The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can form reactive intermediates that interact with cellular components, potentially affecting various cellular pathways and biological processes. Additionally, the chloro group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives that could exhibit distinct biological activities.

Case Studies and Research Findings

Research has indicated that derivatives of phenylbenzamide compounds, including this compound, exhibit promising antiviral activities. For instance, studies on related compounds have shown significant activity against enterovirus 71 (EV71), which causes hand, foot, and mouth disease. These studies evaluated the structure-activity relationships (SAR) to enhance potency and selectivity .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | IC50 (μM) | TC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 - 12 | 620 | 108.77 |

| N-(2-(4-Boc-piperazin-1-yl)phenyl)benzamide | 0.413 | 124 | 300 |

Note: TBD indicates that specific data for the compound is yet to be determined.

Applications in Medicine

The potential therapeutic properties of this compound are being explored in drug discovery contexts. Its unique structure may provide a scaffold for developing new pharmacological agents targeting various diseases, particularly viral infections .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Nitro group introduction : Nitration of the benzamide precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

- Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ under anhydrous conditions .

- Amide coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to attach the N-ethyl-N-phenyl group .

- Purity optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets at δ 7.8–8.2 ppm for nitro-substituted aryl groups) .

- ¹³C NMR : Distinct carbonyl (C=O) signals near δ 165–170 ppm .

- FT-IR : Nitro group asymmetric stretching at 1520–1550 cm⁻¹ and C=O stretching at 1680–1700 cm⁻¹ .

- X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with intermolecular hydrogen bonds stabilizing the structure .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .

- Moisture : Anhydrous environments (desiccators with silica gel) prevent hydrolysis of the amide bond .

- Thermal stability : Decomposition observed above 150°C; DSC analysis recommended for batch-specific profiles .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this benzamide derivative?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination .

- Solvent optimization : Use toluene/DMF (9:1) at 110°C to balance reactivity and catalyst stability .

- Steric hindrance mitigation : Introduce bulky ligands (e.g., t-BuBrettPhos) to prevent side reactions from the ethyl-phenyl substituent .

Q. What experimental approaches are recommended for studying its interactions with biological targets like enzyme active sites?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on CM5 chips to measure binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding (ΔH) in PBS buffer (pH 7.4) .

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model nitro group interactions with catalytic residues .

Q. How should researchers resolve contradictions between computational predictions and empirical data regarding its reactivity?

- Methodological Answer :

- Validation workflow :

Reproduce calculations : Re-run DFT studies (B3LYP/6-311+G**) with explicit solvent models .

Empirical cross-check : Perform kinetic studies (e.g., stopped-flow UV-Vis) under predicted reaction conditions .

Orthogonal characterization : Use LC-MS to identify unanticipated intermediates (e.g., nitroso derivatives) .

- Case study : Discrepancies in electrophilic substitution rates may arise from solvent polarity effects not modeled in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.